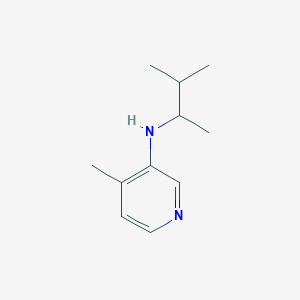
4-methyl-N-(3-methylbutan-2-yl)pyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-N-(3-methylbutan-2-yl)pyridin-3-amine is an organic compound with the molecular formula C11H18N2. It is a hindered amine, which means it has a bulky substituent near the nitrogen atom, making it a chemically differentiated building block for organic synthesis and medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(3-methylbutan-2-yl)pyridin-3-amine can be achieved through hydroamination methods. One such method involves the reaction of 4-methylpyridine with 3-methyl-2-butanamine under specific conditions . The reaction mass is heated to reflux temperature and stirred for several hours, followed by cooling and the addition of sodium hydroxide solution .
Industrial Production Methods
The use of specialized equipment and controlled environments ensures the purity and yield of the compound .
Análisis De Reacciones Químicas
Types of Reactions
4-methyl-N-(3-methylbutan-2-yl)pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
4-methyl-N-(3-methylbutan-2-yl)pyridin-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored as a precursor for drug candidates, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-methyl-N-(3-methylbutan-2-yl)pyridin-3-amine involves its interaction with molecular targets such as enzymes or receptors. The bulky substituent near the nitrogen atom can influence its binding affinity and specificity. This compound may inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation .
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-methylpentan-2-yl)pyridin-3-amine
- 2-methoxy-N-(2,4,4-trimethylpentan-2-yl)pyridin-3-amine
- N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide
Uniqueness
4-methyl-N-(3-methylbutan-2-yl)pyridin-3-amine is unique due to its specific structural features, such as the 4-methyl and 3-methylbutan-2-yl substituents.
Propiedades
Fórmula molecular |
C11H18N2 |
|---|---|
Peso molecular |
178.27 g/mol |
Nombre IUPAC |
4-methyl-N-(3-methylbutan-2-yl)pyridin-3-amine |
InChI |
InChI=1S/C11H18N2/c1-8(2)10(4)13-11-7-12-6-5-9(11)3/h5-8,10,13H,1-4H3 |
Clave InChI |
JONMHBNAMXXHIG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=NC=C1)NC(C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-Methylbut-3-yn-2-yl)amino]pyrimidine-4-carboxylic acid](/img/structure/B13305898.png)
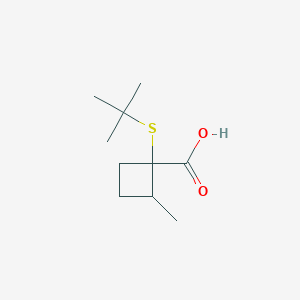
![Tert-butyl[(3-nitrophenyl)methyl]amine](/img/structure/B13305910.png)
![2-[(2-Ethylbutyl)amino]propane-1,3-diol](/img/structure/B13305913.png)
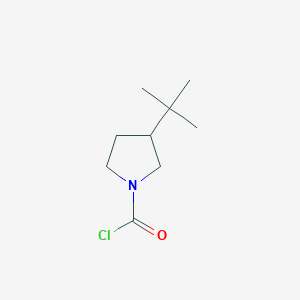
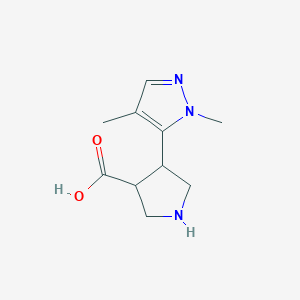
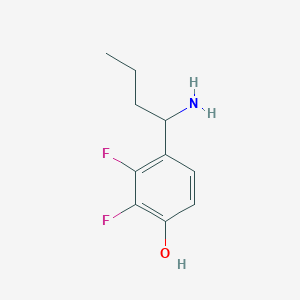
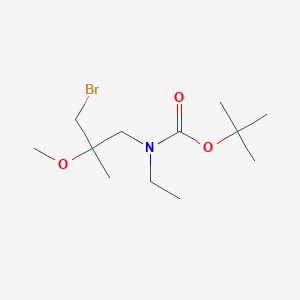
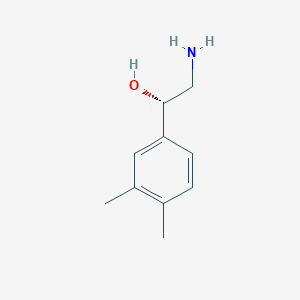
![1-[(2-Chloropyridin-3-yl)methyl]-4-methylpiperazine](/img/structure/B13305938.png)
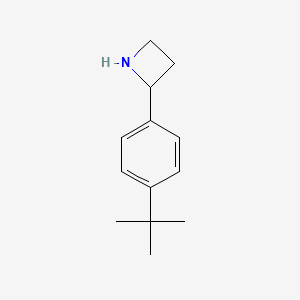
![2-[(Cyclopropylamino)methyl]-4-methylphenol](/img/structure/B13305959.png)

![1-[4-(4-Chloro-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one](/img/structure/B13305972.png)
